Bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931996 | |
| Record name | Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65481-69-8, 39245-79-9, 14370-45-7 | |
| Record name | endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065481698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC141606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 14370-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | bicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ritter Reaction with Norbornene Derivatives
The Ritter reaction is a widely used method for synthesizing bicyclic amines. In this approach, norbornadiene reacts with paraformaldehyde and ammonium salts under acidic conditions to form an imine intermediate, which is subsequently hydrogenated to yield the target amine.
Reaction Conditions and Steps
- Initial Condensation : Norbornadiene, paraformaldehyde, hydrochloric acid, and ammonium chloride are mixed in toluene at 60°C for 10 hours.
- Hydrogenation : The intermediate is subjected to catalytic hydrogenation using platinum on carbon (Pt/C) at 95°C under 0.7 MPa hydrogen pressure.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Intermediate) | 95% purity (norbornene dimethylamine) |
| Final Product Yield | 96% purity (after hydrogenation) |
| Catalyst | Pt/C (3–20 wt%) |
This method avoids toxic cyanide reagents and achieves high yields, making it industrially scalable.
Azide Reduction Pathway
This two-step method involves converting norborneol (bicyclo[2.2.1]heptan-2-ol) to an azide intermediate, followed by reduction to the amine.
Synthetic Steps:
- Azide Formation : Norborneol is treated with trifluoroacetic acid (TFA) and sodium azide (NaN₃) to form the corresponding azide.
- Reduction : The azide is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azide Formation | TFA, NaN₃, 24 hours | 91% |
| Reduction | LiAlH₄, reflux | 93% |
This route offers stereochemical control but requires handling hazardous azides, limiting its industrial adoption.
Catalytic Hydrogenation of Nitriles
Dicyanonorbornane derivatives undergo hydrogenation in the presence of transition metal catalysts to produce bicyclo[2.2.1]heptan-2-amine.
Protocol:
- Substrate Preparation : Dicyanonorbornane is synthesized via cyanation of norbornene.
- Hydrogenation : The nitrile is hydrogenated using Raney cobalt at 120°C under 3.5 MPa H₂ pressure.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Raney cobalt |
| Reaction Time | 7.2 hours |
| Final Purity | 92% |
This method is efficient for bulk production but requires high-pressure equipment.
Diels-Alder/Reductive Amination Strategy
A multigram synthesis route involves Diels-Alder cyclization followed by reductive amination.
Steps:
- Diels-Alder Reaction : Cyclopentadiene reacts with maleic anhydride to form bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
- Reductive Amination : The anhydride is converted to an amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder | Toluene, 110°C | 85% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 44% |
This method is versatile for structural analogs but suffers from moderate yields.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Ritter Reaction | High yield (96%), no cyanide | Requires Pt/C catalyst | High |
| Azide Reduction | Stereochemical control | Hazardous intermediates | Low |
| Nitrile Hydrogenation | Scalable, high purity | High-pressure conditions | Moderate |
| Diels-Alder/Amination | Structural flexibility | Moderate yield (44%) | Low |
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: NaOH, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It serves as a model compound in the development of enzyme inhibitors and receptor antagonists .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound, used as a precursor in the synthesis of bicyclo[2.2.1]heptan-2-amine hydrochloride.
Norbornene: A related bicyclic compound used in similar applications.
Bicyclo[2.2.1]heptan-2-ol: An alcohol derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its amine group, which imparts specific reactivity and binding properties. This makes it particularly useful in the development of pharmaceuticals and as a research tool in studying enzyme and receptor interactions .
Biological Activity
Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as norbornylamine, is a bicyclic amine compound that has garnered attention for its significant biological activities, particularly as an antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor plays a crucial role in inflammatory responses and cancer metastasis, making this compound a potential candidate for therapeutic applications in treating metastatic cancers.
Target Interaction
this compound selectively antagonizes CXCR2, which is activated by chemokines such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 (GCP-2) . By inhibiting CXCR2 activity, the compound disrupts signaling pathways that promote inflammation and tumor cell migration, thereby potentially reducing cancer progression.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high stability in simulated physiological conditions, enhancing its oral bioavailability and therapeutic efficacy . Studies have shown that it maintains its integrity in both simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which is critical for its effectiveness as an oral medication.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Anticancer Properties : Research indicates that the compound's antagonistic action on CXCR2 can inhibit tumor cell migration and proliferation, suggesting its potential use in cancer therapies .
- Neuropharmacological Effects : Some derivatives have been investigated for their interactions with nicotinic acetylcholine receptors (nAChRs), showing varying degrees of agonism and antagonism . This suggests potential applications in treating neurodegenerative disorders.
- Toxicity Studies : Preliminary toxicity assessments using MDCK (kidney) and N2a (neuroblastoma) cell lines revealed a dose-dependent toxicity profile above 100 µM, indicating a safety threshold similar to established NMDA receptor antagonists like Memantine .
Comparative Analysis of Related Compounds
The following table summarizes the structural characteristics and notable features of this compound and its analogs:
| Compound Name | Structure | Notable Features |
|---|---|---|
| This compound | CHClN | Antagonist for CXCR2; potential anticancer agent |
| Endo-Bicyclo[2.2.1]heptan-2-amine | CHClN | Different stereochemistry; varied biological activity |
| 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine | CHClN | Extended carbon chain; diverse pharmacological properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[2.2.1]heptan-2-amine hydrochloride, and how are reaction yields optimized?
- Methodology :
- Grignard Reaction : React bromobenzene derivatives with magnesium to form Grignard reagents, followed by reaction with norcamphor to yield alcohols. Conversion to amines involves azide formation and reduction (e.g., Staudinger reaction) .
- Retrosynthesis Planning : AI-driven tools (e.g., Template_relevance models) predict feasible routes using databases like Reaxys and Pistachio. One-step synthesis focuses on precursors with high plausibility scores (≥0.01) .
- Optimization : Adjust reaction time, temperature, and stoichiometry to minimize byproducts like symmetrical ureas. Triethylamine is often used as a base to neutralize HCl during salt formation .
Q. How is structural confirmation of this compound achieved?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., endo/exo configurations) and substituent positions. For example, methyl groups in mecamylamine derivatives show distinct shifts at δ 1.0–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₂ClN: 203.75 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration in enantiomeric forms (e.g., (1R,2R,4S)-rel isomer) .
Q. What standard protocols are used for purity analysis and solubility testing?
- Purity Assessment :
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-FID quantify impurities (<2% by area normalization) .
- Solubility :
- Test in water (47 mg/mL), ethanol (122 mg/mL), and isopropanol (476 mg/mL) at 25°C. Use sonication for 30 minutes to ensure homogeneity .
Advanced Research Questions
Q. How do stereochemical variations (endo vs. exo) impact receptor binding affinity in NMDA or nAChR studies?
- Experimental Design :
- In Vitro Binding Assays : Compare IC₅₀ values of enantiomers using radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors). For example, (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine shows 3-fold higher affinity than its enantiomer .
- Molecular Docking : Simulate interactions with receptor pockets (e.g., phencyclidine site in NMDA) using software like AutoDock. Methyl substituents in exo positions may sterically hinder binding .
- Data Interpretation : Use ANOVA (p < 0.05) to assess significance between enantiomer groups .
Q. What strategies mitigate neurotoxicity and blood-brain barrier (BBB) permeability issues in preclinical studies?
- Toxicity Screening :
- MDCK/N2a Cell Assays : Treat cells with 0–500 µM compound for 24 hours. Measure viability via MTT reduction (IC₅₀ ~100 µM for memantine analogs). Prioritize compounds with IC₅₀ > 200 µM .
- BBB Permeability :
- PAMPA Assay : Assess passive diffusion using artificial membranes. LogP values >2.0 correlate with improved permeability .
Q. How are reaction protocols optimized to suppress symmetrical urea byproducts in urea/thiourea derivatives?
- Reaction Engineering :
- Stepwise Addition : Add isocyanate intermediates slowly (<1 mL/min) to minimize contact with unreacted amines .
- Temperature Control : Maintain reactions at 0–5°C to reduce thermal degradation of intermediates .
- Byproduct Analysis :
- LC-MS : Monitor for symmetrical ureas (m/z = [M+H]⁺ + 56). Yields <5% are acceptable for unsymmetrical targets .
Q. What statistical methods resolve contradictions in receptor binding data across studies?
- Data Harmonization :
- Meta-Analysis : Pool IC₅₀ values from multiple studies (e.g., nAChR vs. NMDA targets) using random-effects models. Adjust for variables like ligand purity and assay type .
- Bland-Altman Plots : Visualize agreement between replicate experiments. Outliers may indicate protocol deviations (e.g., pH variations) .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
